N-Ethyl-2-(1-imidazolyl)acetamide
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Overview
Description
N-Ethyl-2-(1-imidazolyl)acetamide is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide typically involves the reaction of ethylamine with 2-bromoacetamide in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(1-imidazolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-2-(1-imidazolyl)acetic acid.
Reduction: Reduction reactions can convert the compound into N-ethyl-2-(1-imidazolyl)ethanol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Major Products Formed
Oxidation: N-ethyl-2-(1-imidazolyl)acetic acid.
Reduction: N-ethyl-2-(1-imidazolyl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
N-Ethyl-2-(1-imidazolyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(1-imidazolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(1-imidazolyl)acetamide
- N-Propyl-2-(1-imidazolyl)acetamide
- N-Butyl-2-(1-imidazolyl)acetamide
Uniqueness
N-Ethyl-2-(1-imidazolyl)acetamide is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-ethyl-2-imidazol-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAGYUIZFKJABZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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